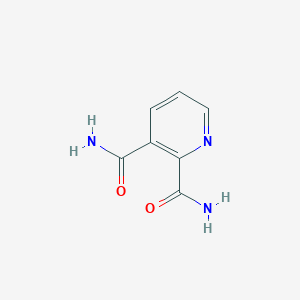

Pyridine-2,3-dicarboxamide

Beschreibung

Historical Context and Development

The development of this compound traces its origins to the broader exploration of pyridine derivatives in organic synthesis during the mid-20th century. The compound was first catalogued in chemical databases in 2005, with its initial creation documented on March 27, 2005, and subsequent modifications recorded as recently as May 24, 2025. The synthetic pathway for this compound emerged from research into quinoline oxidation processes, where pyridine-2,3-dicarboxylic acid served as a key precursor.

Historical synthetic approaches to this compound primarily relied on the oxidation of quinoline derivatives using various oxidizing agents. Early methodologies employed potassium permanganate, manganese dioxide, and chromic oxides, though these processes were often economically unfavorable due to low yields and severe reaction conditions. The development of more efficient chlorate-based oxidation processes in aqueous acidic media represented a significant advancement, achieving yields of 72 to 82 percent of theoretical values when converting quinoline to the corresponding dicarboxylic acid precursor.

The evolution of synthetic strategies for this compound has been closely tied to advances in amidation chemistry. The conversion of pyridine-2,3-dicarboxylic acid to its corresponding diamide typically involves standard coupling conditions using reagents such as T3P (propylphosphonic anhydride) and DIPEA (diisopropylethylamine), as demonstrated in recent pharmaceutical research applications. These methodological improvements have enhanced both the accessibility and scalability of this compound production for research and industrial applications.

Structural Classification within Pyridine Derivatives

This compound belongs to the class of substituted pyridines characterized by carboxamide functional groups at adjacent positions on the aromatic ring. The compound exhibits a planar molecular structure with the pyridine nitrogen atom contributing to its aromatic character and coordination capabilities. Within the broader classification of pyridine derivatives, this compound represents a dicarboxamide subclass that demonstrates enhanced metal-binding properties compared to monocarboxamide analogs.

The structural framework of this compound can be systematically compared to other pyridine dicarboxamide isomers, including 2,6-pyridinedicarboxamide and 3,4-pyridinedicarboxamide. Each isomer exhibits distinct coordination geometries and binding affinities due to the positional differences of the carboxamide groups. The 2,3-substitution pattern provides a unique chelation mode that differs significantly from the symmetric 2,6-substitution pattern commonly observed in other pyridine-based ligands.

The compound's classification extends to its role as a heteroaromatic ligand capable of forming stable complexes with transition metals through its nitrogen donor atoms. Research has demonstrated that this compound and related compounds can coordinate through multiple donor sets, including (N_py, N⁻, N⁻) arrangements, where the pyridine nitrogen and deprotonated amide nitrogens participate in metal coordination. This coordination behavior distinguishes it from simpler pyridine derivatives and places it within the specialized category of polydentate ligands.

Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound according to substitution position numbering. Alternative nomenclature systems recognize this compound as 2,3-pyridinedicarboxamide, reflecting the pyridine ring as the primary structural unit with dicarboxamide substitution at positions 2 and 3.

The compound is uniquely identified by multiple chemical identifiers essential for database searches and regulatory compliance. The Chemical Abstracts Service registry number 4663-94-9 serves as the primary identifier for this compound across chemical databases and commercial suppliers. The European Community number 679-686-4 provides additional regulatory identification within European chemical registration systems.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 4663-94-9 |

| European Community Number | 679-686-4 |

| PubChem Compound Identifier | 578921 |

| DSSTox Substance Identifier | DTXSID40342133 |

| Molecular Development Limited Number | MFCD00191488 |

| InChI Key | CJVCXRMYJNMDTP-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=C(N=C1)C(=O)N)C(=O)N |

The International Chemical Identifier (InChI) representation provides a standardized structural description: InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12). This identifier enables precise structural communication across different chemical information systems and facilitates computational chemistry applications.

Synonymous names for this compound include pyridine-2,3-dicarboxylic acid diamide and 2,3-dicarbamoylpyridine, reflecting different naming conventions emphasizing either the parent acid or the functional group arrangement. These alternative names appear frequently in literature and commercial chemical catalogs, necessitating awareness of multiple nomenclature variants for comprehensive literature searches.

Academic Significance in Organic Chemistry

This compound holds substantial academic significance within organic chemistry research, particularly in coordination chemistry and pharmaceutical development studies. The compound serves as a model system for investigating metal-ligand interactions, with recent research demonstrating its effectiveness as a tridentate ligand for copper(II) and other transition metals. These coordination studies have revealed that this compound forms high-stability complexes capable of binding additional ligands such as N-methylimidazole at physiological pH values.

Contemporary research applications of this compound extend into medicinal chemistry, where structural analogs have shown promising biological activities. Investigations into pyridine carboxamide derivatives have identified compounds with significant anti-tubercular properties, establishing structure-activity relationships that highlight the importance of the this compound scaffold. These studies have demonstrated that modifications to the core structure can yield compounds with improved antimicrobial efficacy and selectivity.

Table 2: Physical and Chemical Properties of this compound

The academic significance of this compound is further underscored by its role in metal-organic framework synthesis. Research has demonstrated that this compound can serve as a building block for constructing complex three-dimensional coordination polymers with unique photoluminescent properties. These applications highlight the compound's versatility beyond simple coordination chemistry, extending into materials science and solid-state chemistry research.

Eigenschaften

IUPAC Name |

pyridine-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVCXRMYJNMDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342133 | |

| Record name | Pyridine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-94-9 | |

| Record name | 2,3-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation from Pyridine-2,3-dicarboxylic Anhydrides and Amines

One of the most direct and commonly used methods to prepare pyridine-2,3-dicarboxamide involves the reaction of pyridine-2,3-dicarboxylic anhydrides with primary amines. This approach is well-documented in patent literature and involves the following key steps:

- Starting Materials : Pyridine-2,3-dicarboxylic anhydrides (commercially available or synthesized) and primary amines in approximately stoichiometric amounts.

- Solvents : The reaction is typically carried out in inert organic solvents such as halohydrocarbons (e.g., methylene chloride, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), dipolar aprotic solvents (e.g., dimethylformamide, acetonitrile), aromatics (e.g., toluene, benzene), or ketones (e.g., acetone).

- Reaction Conditions : Temperature ranges from -10°C to the reflux temperature of the solvent, preferably between -20°C and 120°C. Molar ratios of amine to anhydride are generally from 0.9:1 to 3:1, with starting material concentrations from 0.1 to 5 mol/L.

- Procedure : The anhydride is suspended in the solvent, and the amine is added dropwise. After completion, the product (hemiamide or amide) is isolated by filtration or solvent concentration.

This method allows for the preparation of this compound and its derivatives with good yields and purity. The reaction is versatile and can accommodate various substituted amines, enabling structural diversity in the final amide products.

| Parameter | Typical Range/Example |

|---|---|

| Solvents | Methylene chloride, tetrahydrofuran, DMF |

| Temperature | -10°C to reflux (preferably -20°C to 120°C) |

| Molar ratio (Amine:Anhydride) | 0.9:1 to 3:1 |

| Concentration | 0.1 to 5 mol/L (preferably 0.2 to 2 mol/L) |

| Reaction time | Variable, typically hours until completion |

Synthesis via Pyridine-2,3-dicarboxylic Acid Intermediates

This compound can also be prepared by first synthesizing pyridine-2,3-dicarboxylic acid, followed by conversion to the amide. The acid itself is commonly prepared by oxidation of quinoline:

- Oxidation of Quinoline : Quinoline is oxidized using sodium chlorate in an aqueous acidic medium, often in the presence of a cupric compound catalyst to enhance yield.

- Reaction Conditions : The reaction is conducted at temperatures around 99-101°C with controlled addition of sodium chlorate over several hours (2-4 hours for chlorate addition, total reaction time 10-17 hours).

- Isolation : The product is isolated as a copper salt, which is then converted to the disodium salt by digestion with caustic soda and acidified to yield the free pyridine-2,3-dicarboxylic acid.

- Yields : Typical yields range from 35% to 82%, depending on reaction conditions and scale.

Once the acid is obtained, it can be converted to the corresponding amide by standard amidation procedures, such as reaction with ammonia or amines under dehydrating conditions.

| Step | Conditions/Details | Yield (%) |

|---|---|---|

| Quinoline oxidation | 99-101°C, sodium chlorate, acidic medium, Cu catalyst | 72-82 (copper salt) |

| Conversion to free acid | Digestion with caustic soda, acidification | 35-62 (isolated acid) |

| Amidation | Reaction with amines under dehydrating conditions | Variable, typically high |

Preparation via Pyridine-2,3-dicarboxylic Diesters and Subsequent Hydrolysis

Another synthetic route involves the preparation of pyridine-2,3-dicarboxylic diesters, which are then hydrolyzed to the acid and converted to the amide:

- Diester Synthesis : Diesters of pyridine-2,3-dicarboxylic acid are synthesized by condensation reactions involving α-halo-β-ketoesters and α,β-unsaturated aldehydes or ketones in the presence of ammonium salts, or by reaction of dialkyl N-hydroxyaspartate with ketones such as 2-ethacrolein.

- Purification : The crude diester often contains impurities and requires purification by thin film evaporation and distillation to achieve at least 90% purity.

- Hydrolysis : The purified diester is hydrolyzed in alkaline aqueous medium, followed by acidification to yield pyridine-2,3-dicarboxylic acid.

- Conversion to Amide : The acid is then reacted with amines or ammonia under anhydrous conditions, often using alkanoic anhydrides as dehydrating agents, to form the cyclic anhydride intermediate and subsequently the amide.

This method is more complex and involves multiple purification steps but allows for the preparation of high-purity this compound derivatives.

| Step | Conditions/Details |

|---|---|

| Diester synthesis | α-halo-β-ketoester + α,β-unsaturated aldehyde/ketone, ammonium salt catalyst |

| Purification | Thin film evaporation, distillation |

| Hydrolysis | Alkaline aqueous medium, acidification |

| Amidation | Reaction with amines, alkanoic anhydride, anhydrous solvent |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of Pyridine-2,3-dicarboxylic Anhydride with Amines | Pyridine-2,3-dicarboxylic anhydride, primary amines | Organic solvents, -10 to 120°C, stoichiometric ratios | Direct, versatile, good yields | Requires anhydride availability |

| Oxidation of Quinoline to Acid, then Amidation | Quinoline, sodium chlorate, acid, Cu catalyst | 99-101°C, aqueous acidic medium | Uses readily available quinoline | Multi-step, moderate yields |

| Diester Route: Synthesis, Hydrolysis, Amidation | α-halo-β-ketoesters, aldehydes, dialkyl N-hydroxyaspartate | Multiple steps, purification required | High purity products possible | Complex, costly starting materials |

Research Findings and Notes

- The reaction of pyridine-2,3-dicarboxylic anhydrides with amines is well-established and allows for the preparation of various substituted amides by changing the amine component.

- Oxidation of quinoline using sodium chlorate in acidic aqueous media with copper catalysts provides a commercially viable route to pyridine-2,3-dicarboxylic acid, which can be converted to the amide.

- The diester route, while more complex, offers a pathway to high-purity intermediates and final products, but involves expensive starting materials and multiple purification steps.

- Solvent choice and reaction temperature critically influence yield and purity in all methods.

- Molar ratios and concentration of reactants are optimized to balance reaction completeness and minimize side reactions.

This comprehensive analysis of preparation methods for this compound provides a solid foundation for researchers and industrial chemists aiming to synthesize this compound efficiently and with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine-2,3-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Pyridine-2,3-dicarboxylic acid.

Reduction: Pyridine-2,3-diamine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

One of the primary applications of pyridine-2,3-dicarboxamide is in coordination chemistry. It serves as a ligand for metal ions, forming stable complexes that are useful in catalysis and material science.

Case Study: Coordination Polymers

A study highlighted the synthesis of bismuth(III) coordination polymers using pyridine-2,3-dicarboxylic acid as a linker. These polymers demonstrated significant photoluminescence and antibacterial activity against Helicobacter pylori, indicating their potential in biomedical applications .

| Metal Ion | Complex Type | Photoluminescence Quantum Yield | Antibacterial Activity |

|---|---|---|---|

| Bismuth(III) | Coordination Polymer | 8.36% | Active against H. pylori |

Biological Applications

This compound has shown promise in biological research due to its ability to interact with various biomolecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, one study demonstrated that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents .

Case Study: Hair Density Treatment

A clinical study explored the topical application of pyridine derivatives combined with other compounds to enhance hair density in women. The results indicated a significant increase in hair density after 1.5 months of treatment .

Material Science

In material science, this compound is utilized for developing new materials with specific properties.

Synthesis of Herbicides

The compound is integral in synthesizing herbicides through its conversion to cyclic anhydrides. This process allows for the production of commercially important herbicidal derivatives efficiently .

Table: Synthesis Pathways for Herbicides

| Starting Material | Intermediate Product | Final Product |

|---|---|---|

| Pyridine-2,3-dicarboxylic acid | Pyridine-2,3-dicarboxylic anhydride | 2-carbamoylnicotinic acid derivative |

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions due to its functional groups.

Oxidation and Reduction

The N-oxide derivatives of pyridine-2,3-dicarboxylic acid have been studied for their reactivity as oxidizing agents in redox reactions. This property enhances their utility in organic synthesis and medicinal chemistry .

Wirkmechanismus

The mechanism of action of pyridine-2,3-dicarboxamide depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can stabilize reactive species and facilitate catalytic processes. In biological systems, this compound derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Pyridine-2,3-dicarboxamide can be compared with other pyridine dicarboxamide derivatives, such as pyridine-2,4-dicarboxamide, pyridine-2,5-dicarboxamide, and pyridine-2,6-dicarboxamide. Each of these compounds has unique properties and applications:

Pyridine-2,4-dicarboxamide: Known for its use in coordination chemistry and as a building block for pharmaceuticals.

Pyridine-2,5-dicarboxamide: Studied for its potential in materials science and as a ligand in metal-organic frameworks.

Pyridine-2,6-dicarboxamide: Widely used in the synthesis of coordination complexes and as a stabilizer for reactive species.

This compound stands out due to its specific positioning of carboxamide groups, which influences its reactivity and coordination behavior, making it a valuable compound in various research fields.

Biologische Aktivität

Pyridine-2,3-dicarboxamide (also referred to as pyridine-2,3-dicarboxylic acid amide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the structural characteristics, synthesis, and biological evaluations of this compound and its derivatives, highlighting their potential therapeutic applications.

Structural Characteristics

This compound is characterized by the presence of two carboxamide functional groups attached to a pyridine ring. This configuration allows for various interactions with biological targets, including enzymes and receptors. The compound can exist in different tautomeric forms, influencing its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-2,3-dicarboxylic acid with amines under controlled conditions. The following general reaction scheme outlines the synthesis:

This reaction can be catalyzed by various agents to enhance yield and purity. The resulting compounds can be further modified to create a library of derivatives for biological testing.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its derivatives against various bacterial strains, revealing effective inhibition of growth in gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were more potent than standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies indicate that it stabilizes G-quadruplex structures in telomeric DNA, which is crucial for cancer cell proliferation. In vitro assays demonstrated that certain derivatives significantly reduced the viability of cancer cell lines such as HeLa and MCF-7.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HeLa |

| Derivative C | 15 | MCF-7 |

| Derivative D | 10 | A549 |

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of protein kinase C (PKC), which plays a vital role in various signaling pathways related to cancer and other diseases. Structure-based drug design approaches have identified several potent PKC modulators derived from pyridine scaffolds.

Case Studies

- Antimicrobial Evaluation : A study conducted by Ammar et al. evaluated the reactivity of pyridine-2,3-dicarboxylic anhydride towards nitrogen nucleophiles and assessed the antimicrobial properties of synthesized derivatives. Results showed significant antibacterial activity against both gram-positive and gram-negative bacteria .

- Anticancer Research : Research highlighted the ability of this compound derivatives to stabilize G-quadruplexes in telomeric DNA, suggesting their potential application in senescence-mediated anticancer therapies .

- PKC Modulation : A recent study focused on designing new PKC agonists based on pyridine structures. The findings indicated that these compounds could selectively modulate PKC activity, offering a promising approach for treating diseases like cancer and heart failure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridine-2,3-dicarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via a multi-step process. For example, pyridine-2,3-dicarboxylic acid (purchased from suppliers like Fluka) can undergo esterification using methanol and concentrated sulfuric acid to form dimethyl pyridine-2,3-dicarboxylate. Subsequent hydrazination with hydrazine monohydrate in methanol yields pyridine-2,3-dicarbohydrazide. Condensation with aldehydes (e.g., indole-3-carboxaldehyde) under reflux in ethanol with acetic acid as a catalyst produces the final dicarboxamide derivative . Optimization involves adjusting reaction time, solvent purity, and stoichiometric ratios.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like amide bonds (e.g., peaks near 1651 cm⁻¹ for C=O stretches). Mass spectrometry (ESI-MS) validates molecular weight, and elemental analysis ensures stoichiometric consistency. X-ray crystallography (using software like SHELX) resolves crystal structures and hydrogen-bonding networks .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Methodological Answer : While specific toxicological data for this compound is limited, related pyridine derivatives may cause respiratory or skin sensitization. Use fume hoods, nitrile gloves, and lab coats. Store in dry, ventilated areas away from oxidizers. Conduct reactions in inert atmospheres (e.g., N₂) when reactive intermediates are involved .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize ligand geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to guide metal-complex design. For example, DFT can model the binding affinity of this compound to transition metals (e.g., Co(II)) and predict spectroscopic behavior, aiding in the rational design of catalysts or sensors .

Q. What strategies resolve contradictions in crystallographic data for this compound metal complexes?

- Methodological Answer : Discrepancies in X-ray data (e.g., bond-length variations) may arise from twinning or disorder. Use high-resolution data (≤ 0.8 Å) and refinement tools (SHELXL) with restraints for thermal parameters. Validate against complementary techniques like Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do solvent and pH influence the luminescent properties of lanthanide complexes with this compound derivatives?

- Methodological Answer : Luminescence intensity of Eu(III)/Tb(III) complexes depends on the ligand’s triplet-state energy level relative to the lanthanide’s excited state. Adjust pH to stabilize the ligand’s deprotonated form, enhancing energy transfer. Solvents with low vibrational quenching (e.g., D₂O) prolong emission lifetimes. Synergistic agents (e.g., 1,10-phenanthroline) can further enhance quantum yields .

Q. What experimental designs are effective for studying this compound’s role in environmental applications like heavy-metal adsorption?

- Methodological Answer : Crosslink this compound with biopolymers (e.g., chitosan) to create adsorbents. Conduct batch adsorption experiments under controlled pH and ionic strength. Use ICP-OES or AAS to quantify metal ion (e.g., Cu(II)) uptake. Fit data to Langmuir/Freundlich isotherms to assess adsorption mechanisms .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives reported in literature?

- Methodological Answer : Strictly adhere to documented protocols for reagent purity (e.g., AR-grade solvents), reaction conditions (temperature, time), and purification methods (e.g., column chromatography). Cross-validate results using multiple characterization techniques. Publish detailed spectral data and crystallographic CIF files .

Q. What approaches validate the accuracy of computational models predicting this compound’s reactivity?

- Methodological Answer : Compare computed spectroscopic data (e.g., IR, NMR chemical shifts) with experimental results. Use benchmark datasets (e.g., NIST WebBook) for calibration. Perform sensitivity analyses to assess the impact of basis sets and functionals on model outcomes .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.